4-Bromopyrazolo[1,5-a]pyridin-5-amine

Mass Spectrometry Isotopic Pattern Qualitative Analysis

4-Bromopyrazolo[1,5-a]pyridin-5-amine (CAS 2920404-90-4) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyridine family, characterized by a fused pyrazole–pyridine core with a bromine atom at the 4-position and a primary amine at the 5-position. Its molecular formula is C₇H₆BrN₃ and its molecular weight is 212.05 g mol⁻¹.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
Cat. No. B13905232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromopyrazolo[1,5-a]pyridin-5-amine
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC=N2)C(=C1N)Br
InChIInChI=1S/C7H6BrN3/c8-7-5(9)2-4-11-6(7)1-3-10-11/h1-4H,9H2
InChIKeyARNMTQVDRRTERL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromopyrazolo[1,5-a]pyridin-5-amine – Chemical Identity, Core Scaffold, and Sourcing Baseline for the Heterocyclic Building Block


4-Bromopyrazolo[1,5-a]pyridin-5-amine (CAS 2920404-90-4) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyridine family, characterized by a fused pyrazole–pyridine core with a bromine atom at the 4-position and a primary amine at the 5-position . Its molecular formula is C₇H₆BrN₃ and its molecular weight is 212.05 g mol⁻¹ . The compound is supplied as a research chemical (typical purity ≥ 98%) and is employed as a key intermediate in medicinal chemistry programmes, particularly for the construction of kinase inhibitor libraries targeting tropomyosin receptor kinases (Trk) [1]. The presence of both the aryl bromide and the free amine furnishes two orthogonal synthetic handles, enabling sequential cross‑coupling and amidation/sulfonylation reactions that are not simultaneously accessible in de‑halogenated or de‑aminated analogs.

Why Simple In-Class Replacement of 4-Bromopyrazolo[1,5-a]pyridin-5-amine Fails: The Divergent Reactivity of Halogen and Amine Regioisomers


Within the pyrazolo[1,5-a]pyridine class, seemingly minor alterations in halogen identity or position produce large differences in cross‑coupling reactivity, metabolic stability, and downstream functionalisation potential. The 4‑bromo substituent offers an optimal balance of oxidative‑addition kinetics for palladium‑catalysed transformations compared with the 4‑chloro analog (slower) or the 4‑iodo variant (more labile but prone to dehalogenation side‑reactions) [1]. Simultaneously, the 5‑amine is electronically conjugated with the π‑deficient pyridine ring, making its nucleophilicity distinct from the 3‑amino or 6‑amino regioisomers. Procurement of a generic “halogenated pyrazolopyridine” without specifying the 4‑Br/5‑NH₂ pattern therefore risks introducing an intermediate that fails in a validated synthetic sequence or produces a different final compound with altered pharmacological properties [2].

Quantitative Differentiation Evidence for 4-Bromopyrazolo[1,5-a]pyridin-5-amine Relative to Its Closest Analogs


Molecular‑Weight Differentiation: Bromine Isotopic Signature Facilitates LC‑MS Tracking Versus Chloro and Des‑Halo Analogs

The molecular weight of 4‑bromopyrazolo[1,5‑a]pyridin‑5‑amine (212.05 g mol⁻¹) is 44.45 g mol⁻¹ greater than that of the 4‑chloro analog (167.60 g mol⁻¹) and 78.90 g mol⁻¹ greater than the parent pyrazolo[1,5‑a]pyridin‑5‑amine (133.15 g mol⁻¹) . The characteristic ¹:¹ bromine isotopic doublet (⁷⁹Br/⁸¹Br) provides an unambiguous mass‑spectrometric signature that is absent in both the chloro and non‑halogenated scaffolds, enabling selective reaction monitoring in complex mixtures without the need for chromatographic separation of the starting material from the product [1].

Mass Spectrometry Isotopic Pattern Qualitative Analysis

Predicted Lipophilicity Advantage: 4‑Bromo Substituent Increases LogP Versus 4‑Chloro and Unsubstituted Analogs

The predicted octanol‑water partition coefficient (clogP) for 4‑bromopyrazolo[1,5‑a]pyridin‑5‑amine is 1.94, compared with 1.57 for the 4‑chloro analog and 0.93 for the parent pyrazolo[1,5‑a]pyridin‑5‑amine . The increase of +0.37 log units (vs 4‑Cl) corresponds to a ~2.3‑fold higher lipophilicity, which may influence passive membrane permeability and non‑specific protein binding in cellular assays. This trend is consistent with the well‑established Hansch π constants for aromatic bromine (+0.86) versus chlorine (+0.71) and hydrogen (0.00) [1].

Lipophilicity Drug Design Permeability

Cross‑Coupling Reactivity: Aryl Bromide on Pyrazolo[1,5‑a]pyridine Outperforms Aryl Chloride in Suzuki–Miyaura Reactions

In palladium‑catalyzed Suzuki–Miyaura cross‑couplings, aryl bromides on pyrazolo[1,5‑a]pyridine scaffolds react at lower temperatures and with higher yields than the corresponding aryl chlorides. A comparative study on analogous heterocyclic systems showed that 5‑bromo‑3‑aryl‑pyrazolo[1,5‑a]pyridines underwent Suzuki coupling with arylboronic acids to give 3,5‑diaryl products in 47–53% yield using standard Pd(PPh₃)₄ conditions, whereas the chloro counterparts required more forcing conditions (higher temperature, stronger base) or specialized ligands to achieve comparable conversion [1]. The 4‑bromo substituent in the target compound is expected to exhibit similar reactivity, making it the preferred electrophilic partner when mild conditions are required to preserve sensitive functional groups elsewhere in the molecule.

Suzuki Coupling Palladium Catalysis Synthetic Efficiency

Patent‑Disclosed Kinase Inhibitor Scaffold: 4‑Bromopyrazolo[1,5‑a]pyridin‑5‑amine is Specifically Claimed in TrkA Inhibitor Patent Filings

The WIPO patent WO2015164869A1 (Dr. Reddy’s Laboratories) explicitly includes 4‑bromopyrazolo[1,5‑a]pyridin‑5‑amine among the preferred intermediates for synthesizing tropomyosin receptor kinase A (TrkA) inhibitors [1]. The patent discloses that compounds derived from this scaffold exhibit TrkA IC₅₀ values in the nanomolar range, whereas related scaffolds lacking the 4‑bromo substitution show reduced potency. Although the patent does not provide a direct head‑to‑head comparison table for the free intermediate, the specific selection of the 4‑bromo‑5‑amino substitution pattern over other halogen/amine regioisomers in the exemplified compounds constitutes a strong structural preference signal that is relevant for procurement decisions.

Kinase Inhibition TrkA Cancer Therapeutics

Optimal Application Scenarios for Procuring 4-Bromopyrazolo[1,5-a]pyridin-5-amine Based on Validated Evidence


Construction of TrkA‑Focused Kinase Inhibitor Libraries

Medicinal chemistry teams building compound libraries targeting tropomyosin receptor kinase A (TrkA) should prioritize this building block because it is explicitly claimed in the Dr. Reddy’s patent as the preferred intermediate for potent TrkA inhibitors . The 4‑bromo substituent allows late‑stage Suzuki diversification to introduce aryl/heteroaryl groups that occupy the kinase hydrophobic pocket, while the 5‑amine can be elaborated to a urea or amide linker that engages the hinge‑binding region. Substituting the 4‑chloro analog would likely require re‑optimization of the cross‑coupling step, risking lower yields and extended project timelines.

LC‑MS‑Guided Reaction Monitoring in Multistep Syntheses

Analytical chemists and process development groups that rely on mass‑spectrometric reaction monitoring benefit from the unique ⁷⁹Br/⁸¹Br isotopic doublet of this compound . When the starting material and product both contain the bromine atom, the characteristic isotopic pattern serves as an internal tracer that simplifies peak assignment and quantification, even in crude reaction mixtures. The 4‑chloro and non‑halogenated analogs lack this signature, making them less suitable for workflows that demand rapid, unambiguous MS‑based tracking.

Scaffold‑Hopping Studies Requiring Elevated Lipophilicity

When a lead optimization campaign requires an increase in lipophilicity to improve membrane permeability or CNS exposure, starting from 4‑bromopyrazolo[1,5‑a]pyridin‑5‑amine provides a higher baseline clogP (1.94) than either the 4‑chloro (1.57) or parent (0.93) scaffolds . This allows the final compound to reach the desired logD range with fewer additional hydrophobic substituents, reducing overall molecular weight and potentially improving ligand efficiency.

Orthogonal Derivatization via Sequential Bromide and Amine Functionalization

Synthetic chemists requiring a building block with two orthogonal reactive sites should select this compound because the 4‑Br and 5‑NH₂ groups can be addressed sequentially under non‑interfering conditions. The bromide participates in Pd‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig, Sonogashira), while the amine undergoes amide formation, sulfonylation, or reductive amination. This orthogonal reactivity is not possible with the 4‑chloro analog when very mild coupling conditions are needed, nor with the non‑aminated 4‑bromopyrazolo[1,5‑a]pyridine which lacks the amine handle entirely .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromopyrazolo[1,5-a]pyridin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.